molecular formula C15H18BNO2S B13487986 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine

Cat. No.: B13487986
M. Wt: 287.2 g/mol
InChI Key: KLYMTLYTGHBZOQ-UHFFFAOYSA-N
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Description

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine is an organoboron compound that features a pyridine ring substituted with a thiophene ring and a dioxaborolane group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative in the presence of a boron reagent. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic acid or ester derivative of pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boron group. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .

Properties

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-9-8-12(20-13)11-7-5-6-10-17-11/h5-10H,1-4H3

InChI Key

KLYMTLYTGHBZOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CC=N3

Origin of Product

United States

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